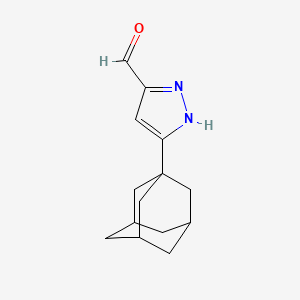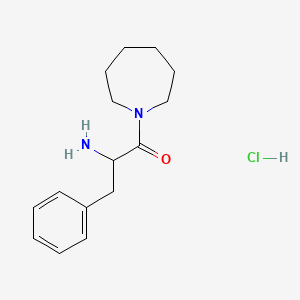
2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride
Descripción general
Descripción
“2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is a chemical compound with the CAS Number 1220036-33-8 . It has a molecular formula of C8H17ClN2O and a molecular weight of 192.68638 .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Cancer Therapy Applications
One study reviews the application of FTY720, a compound with structural similarities, in cancer therapy. FTY720 shows preclinical antitumor efficacy in several cancer models, indicating the potential for compounds with similar structures to be used in cancer research and therapy (Zhang et al., 2013).
Dermatological Applications
Azelaic acid, another compound reviewed for its therapeutic efficacy, is utilized in the treatment of acne and hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on human malignant melanocytes highlight the importance of such compounds in dermatology (Fitton & Goa, 1991).
Antimicrobial and Antioxidant Properties
Chlorogenic acid (CGA) demonstrates a wide array of biological and pharmacological effects, including antioxidant activity, antibacterial, and hepatoprotective effects. The study on CGA emphasizes the potential health benefits of compounds with antioxidant and antimicrobial properties (Naveed et al., 2018).
Analytical Chemistry Applications
The degradation of nitrogen-containing hazardous compounds is discussed in one review, underlining the effectiveness of advanced oxidation processes. This research area might be relevant for compounds like 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride, suggesting their potential role in environmental chemistry and pollution control (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17;/h3-5,8-9,14H,1-2,6-7,10-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIERDAILAVOTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



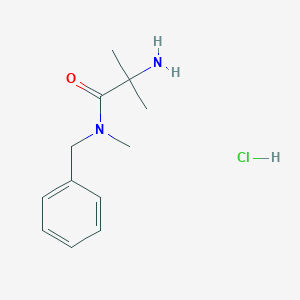
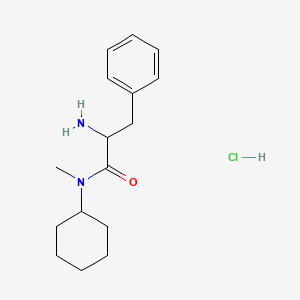
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
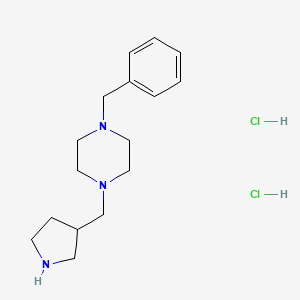
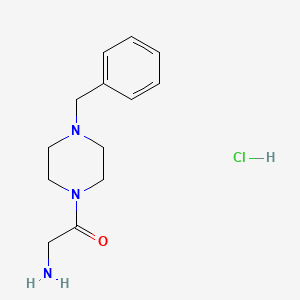
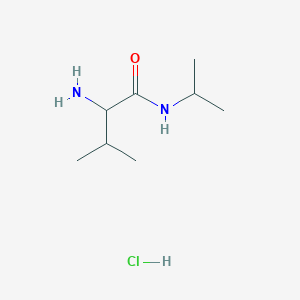
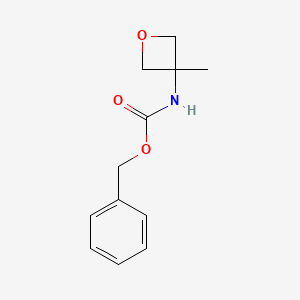
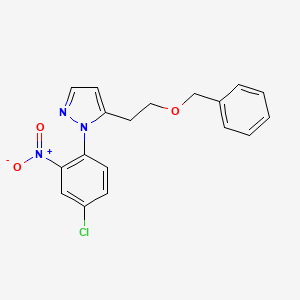
![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
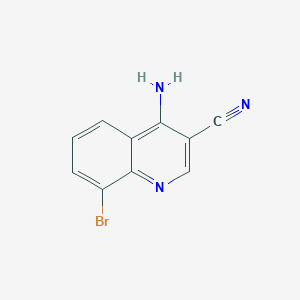
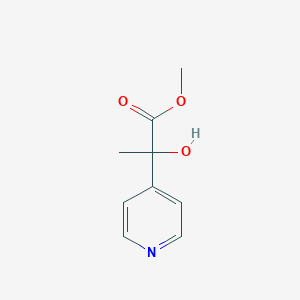
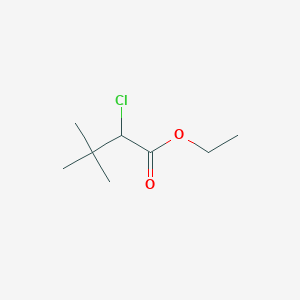
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
